molecular formula C10H18O B13829728 (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one

Cat. No.: B13829728
M. Wt: 154.25 g/mol
InChI Key: GILWTRLAOHAXCK-IUCAKERBSA-N
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Description

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a tetrasubstituted enamine using a rhodium-based catalyst. This process requires precise control of temperature, pressure, and the use of specific ligands to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers. This makes it particularly valuable in applications requiring precise stereochemical control .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1

InChI Key

GILWTRLAOHAXCK-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CCC(=O)[C@@H](C1)C(C)C

Canonical SMILES

CC1CCC(=O)C(C1)C(C)C

Origin of Product

United States

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